Cas no 92961-15-4 (3-Phenylimidazo1,2-Apyridine)

3-Phenylimidazo1,2-Apyridine 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridine,3-phenyl-
- 3-phenylimidazo[1,2-a]pyridine
- 9-phenyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene
- CS-0330235
- AKOS019066929
- NSC81252
- DTXSID80292269
- SCHEMBL2650330
- AS-38314
- CHEMBL4563888
- MFCD02930754
- 92961-15-4
- Oprea1_062957
- CCG-40436
- NSC-81252
- 3-Phenylimidazo1,2-Apyridine
-
- MDL: MFCD02930754
- インチ: InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-10H
- InChIKey: AFWDAKKJDBULCR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CN=C3C=CC=CN23
計算された属性
- せいみつぶんしりょう: 194.084398327g/mol
- どういたいしつりょう: 194.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-Phenylimidazo1,2-Apyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029196001-1g |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 1g |
$597.92 | 2023-08-31 | |
A2B Chem LLC | AI62171-250mg |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 95% | 250mg |
$344.00 | 2024-07-18 | |
abcr | AB334723-250mg |
3-Phenylimidazo[1,2-a]pyridine, 95%; . |
92961-15-4 | 95% | 250mg |
€497.50 | 2025-02-14 | |
abcr | AB334723-1g |
3-Phenylimidazo[1,2-a]pyridine, 95%; . |
92961-15-4 | 95% | 1g |
€941.10 | 2025-02-14 | |
A2B Chem LLC | AI62171-1g |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 95% | 1g |
$1002.00 | 2024-07-18 | |
abcr | AB334723-500mg |
3-Phenylimidazo[1,2-a]pyridine, 95%; . |
92961-15-4 | 95% | 500mg |
€687.00 | 2025-02-14 | |
Crysdot LLC | CD11011201-1g |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 1g |
$364 | 2024-07-19 | |
Chemenu | CM270853-1g |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 1g |
$344 | 2021-08-18 | |
Chemenu | CM270853-1g |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 1g |
$*** | 2023-03-31 | |
Alichem | A029196001-250mg |
3-Phenylimidazo[1,2-a]pyridine |
92961-15-4 | 97% | 250mg |
$241.74 | 2023-08-31 |
3-Phenylimidazo1,2-Apyridine 関連文献
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P. R. Nitha,Manu M. Joseph,Greeshma Gopalan,Kaustabh Kumar Maiti,K. V. Radhakrishnan,Parthasarathi Das Org. Biomol. Chem. 2018 16 6430
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Yun Liu,Wenhui Wang,Junwen Han,Jinwei Sun Org. Biomol. Chem. 2017 15 9311
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Phuong T. M. Ha,Thien N. Lieu,Son H. Doan,Trang T. B. Phan,Tung T. Nguyen,Thanh Truong,Nam T. S. Phan RSC Adv. 2017 7 23073
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Sourav Jana,Sadhanendu Samanta,Avik K. Bagdi,Valerii Z. Shirinian,Alakananda Hajra RSC Adv. 2018 8 12360
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Soumen Payra,Arijit Saha,Subhash Banerjee RSC Adv. 2016 6 12402
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Sadhanendu Samanta,Sourav Jana,Susmita Mondal,Kamarul Monir,Swapan K. Chandra,Alakananda Hajra Org. Biomol. Chem. 2016 14 5073
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Yongyuan Gao,Shu Chen,Weiye Lu,Weijin Gu,Ping Liu,Peipei Sun Org. Biomol. Chem. 2017 15 8102
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Dilpreet Kour,Annah Gupta,Kamal K. Kapoor,Vivek K. Gupta,Rajnikant,Deepika Singh,Parthasarathi Das Org. Biomol. Chem. 2018 16 1330
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Avik Kumar Bagdi,Alakananda Hajra Org. Biomol. Chem. 2020 18 2611
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10. An electrochemical oxidative homo-coupling reaction of imidazopyridine heterocycles to biheteroarylsYongyuan Gao,Yang Wang,Jie Zhou,Haibo Mei,Jianlin Han Green Chem. 2018 20 583
3-Phenylimidazo1,2-Apyridineに関する追加情報
Imidazo[1,2-a]pyridine,3-phenyl-: A Comprehensive Overview
Imidazo[1,2-a]pyridine, a heterocyclic compound with a fused ring system combining an imidazole and pyridine moiety, has garnered significant attention in the field of biomedical research. Its unique structure provides a robust framework for various biological applications, ranging from drug discovery to biochemical studies.
The compound, also known as 3-phenyl-imidazo[1,2-a]pyridine, is distinguished by its skeletal framework that offers exceptional stability and reactivity. This makes it a valuable component in the synthesis of complex molecules, including those with potential pharmacological activities.
Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in cancer research. For instance, researchers have explored their role as anticancer agents, leveraging their ability to modulate key pathways involved in tumor growth and metastasis. These findings underscore the compound's potential as a scaffold for developing novel therapeutic agents.
In addition to its pharmaceutical applications, 3-phenyl-imidazo[1,2-a]pyridine has been utilized in biotechnology for its ability to interact with biomolecules such as DNA and proteins. This interaction has been harnessed to create innovative tools for molecular diagnostics and biosensing technologies.
The compound's versatility is further demonstrated by its application in neuroscience. Studies have shown that certain derivatives exhibit neuroprotective properties, making them promising candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Moreover, the compound's role in immunology cannot be overlooked. Researchers have investigated its potential as an immunomodulatory agent, particularly in the context of cancer immunotherapy. Its ability to enhance immune responses against tumors has positioned it as a valuable research tool in this field.
Looking ahead, advancements in sustainable chemistry have led to the development of more efficient synthetic methods for imidazo[1,2-a]pyridine derivatives. These methods not only improve yield but also reduce environmental impact, aligning with global efforts toward green chemistry.
In conclusion, 3-phenyl-imidazo[1,2-a]pyridine stands as a testament to the endless possibilities of heterocyclic chemistry in biomedical sciences. Its diverse applications, coupled with ongoing research advancements, ensure its continued relevance in shaping the future of pharmaceuticals and biochemical technologies.
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